2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The structure of 2,6-diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one features a quinazolinone core with amino groups at positions 2 and 6, along with a tetrahydro configuration at positions 5, 6, 7, and 8. This unique arrangement contributes to its chemical properties and biological activities.
The compound can be synthesized through various chemical reactions involving specific precursors. It is commercially available from chemical suppliers for research purposes.
2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is classified as a heterocyclic organic compound and specifically as a quinazolinone derivative. Its classification is based on its structural features and functional groups.
The synthesis of 2,6-diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves cyclization reactions of anthranilic acid derivatives with suitable amines. A common method includes the condensation of these precursors followed by cyclization in the presence of dehydrating agents.
The molecular formula of 2,6-diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is , with a molecular weight of 180.21 g/mol. The structural representation includes:
Property | Value |
---|---|
CAS Number | 102077-48-5 |
IUPAC Name | 2,6-diamino-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI | InChI=1S/C8H12N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h4H |
InChI Key | MKWLSOULKFHRCB-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(CC1N)C(=O)NC(=N2)N |
2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one can participate in various chemical reactions:
The mechanism of action for 2,6-diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is largely dependent on its biological targets. Generally, it may interact with specific enzymes or receptors within biological systems:
Detailed biochemical studies are required to elucidate the precise molecular targets and pathways involved.
The physical properties of 2,6-diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one include:
The quinazolinone narrative originates in 1869 with Griess' pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogen derivatives [1] [3]. This foundational work established anthranilic acid as the quintessential precursor for quinazolinone synthesis. The field advanced significantly with Niementowski's 1895 contribution: the condensation of anthranilic acid with formamide or acetamide under thermal conditions (120-130°C) to yield 3,4-dihydro-4-oxoquinazoline derivatives [1] [6]. This method remains a cornerstone for scaffold generation.
The mid-20th century witnessed the emergence of clinically impactful quinazolinones. The discovery of febrifugine (a natural 4(3H)-quinazolinone alkaloid from Dichroa febrifuga) as a potent antimalarial agent (100-fold more active than quinine) validated the scaffold's therapeutic potential [3] [6]. Subsequent synthetic efforts yielded prazosin (α1-adrenoceptor antagonist for hypertension) and raltitrexed (antifolate anticancer agent), demonstrating scaffold versatility [4] [8]. The evolution towards saturated variants, exemplified by 5,6,7,8-tetrahydroquinazolin-4(3H)-ones, aimed to enhance bioavailability and modulate receptor selectivity by reducing planarity and increasing sp³ character [2] [9].
Tetrahydroquinazolinones, featuring a partially saturated bicyclic system, confer distinct advantages over their fully aromatic counterparts:
Table 1: Comparative Analysis of Quinazolinone Scaffold Synthetic Approaches
Synthetic Method | Key Reagents/Conditions | Target Scaffold | Advantages/Limitations | Primary References |
---|---|---|---|---|
Griess Synthesis | Anthranilic acid + Cyanogens (EtOH) | 2-Substituted-4(3H)-quinazolinones | Historical significance; limited substrate scope | [1] [6] |
Niementowski Synthesis | Anthranilic acid + Amides (120-130°C) | 3,4-Dihydro-4-oxoquinazolines | Broad applicability; moderate to good yields | [1] [3] [6] |
Reductive Amination | Tetrahydro-4-oxoquinazoline-6-carboxaldehyde + Amines/NaBH₃CN | 6-Substituted Tetrahydroquinazolinones | Ideal for C6-amination; high functional group tolerance | [2] [9] |
Microwave-Assisted Cyclization | o-Aminobenzamides + Aldehydes/KMnO₄ (MW) | 2,3-Disubstituted-4(3H)-quinazolinones | Rapid (minutes); improved yields; greener profile | [6] |
The biological activity of diamino-substituted quinazolinones exhibits profound dependence on the regioisomeric placement of the amino groups. This positional sensitivity arises from distinct electronic perturbations and hydrogen-bonding patterns:
The saturated core of 2,6-diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one further modifies electronic distribution: the C5-C8 saturation reduces ring aromaticity, increasing the nucleophilic character of the C2 and C6 amino groups and promoting stronger dipole interactions in enzyme pockets compared to planar analogues [2] [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1